molecular formula C27H31O15+ B1212617 Cyanidin 3-rutinoside CAS No. 28338-59-2

Cyanidin 3-rutinoside

Cat. No.: B1212617
CAS No.: 28338-59-2
M. Wt: 595.5 g/mol
InChI Key: USNPULRDBDVJAO-FXCAAIILSA-O
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Description

Cyanidin 3-rutinoside is an anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is responsible for the red, purple, and blue colors in many plants. This compound is known for its potent antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular protective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanidin 3-rutinoside can be synthesized through various methods. One common approach involves the extraction from natural sources such as fruits. For instance, ultrasound-assisted extraction from litchi fruit pericarp has been optimized to yield high amounts of cyanidin 3-O-rutinoside. The optimal conditions include 240 W of ultrasonic power, 34.5 minutes of ultrasonic time, and 54.1% ethanol concentration .

Industrial Production Methods: Industrial production often involves large-scale extraction from plant materials. The process typically includes maceration, filtration, and purification steps to isolate the compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyanidin 3-rutinoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glycosylated and oxidized derivatives, which can have different biological activities and properties .

Scientific Research Applications

Chemistry:

  • Used as a natural dye due to its vibrant color properties.
  • Acts as a pH indicator in chemical reactions.

Biology:

Medicine:

Industry:

Mechanism of Action

Cyanidin 3-rutinoside exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-9-19(32)21(34)23(36)26(39-9)38-8-18-20(33)22(35)24(37)27(42-18)41-17-7-12-14(30)5-11(28)6-16(12)40-25(17)10-2-3-13(29)15(31)4-10/h2-7,9,18-24,26-27,32-37H,8H2,1H3,(H3-,28,29,30,31)/p+1/t9-,18+,19-,20+,21+,22-,23+,24+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNPULRDBDVJAO-FXCAAIILSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31O15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313656
Record name Cyanidin 3-O-rutinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28338-59-2
Record name Cyanidin 3-O-rutinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28338-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanidin 3-rutinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028338592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanidin 3-O-rutinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KERACYANIN CATION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR49FC491X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cyanidin 3-rutinoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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